
2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains functional groups such as benzyl, pyrimidinyl, amino, and ethanol. It likely belongs to the class of compounds known as heterocyclic compounds, which contain a ring structure that includes at least two different elements .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving various reagents and catalysts . For instance, benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, specific structural details are not available .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. In general, compounds with similar structures can undergo a variety of reactions, including protodeboronation and reactions involving aromatic aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Unfortunately, specific details about its properties are not available .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- This compound is utilized in the synthesis of substituted pyrrolidines, demonstrating its utility in creating complex heterocyclic structures. The process includes conjugate additions of amino alcohols, N-benzylation, chlorination, and intramolecular alkylation, with stereospecific rearrangement of substituents (Back, Parvez, & Zhai, 2003).
- It also finds application in the creation of new pyridine derivatives with potential antibacterial and antifungal activities. These derivatives are synthesized using reactions involving amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride (Patel & Agravat, 2007).
Pharmaceutical Research
- In pharmaceutical research, it's part of the scaffold for novel anti-Helicobacter pylori agents. These compounds have shown potent and selective activities against this gastric pathogen, with low minimal inhibition concentration values (Carcanague et al., 2002).
Development of Protective Groups for Peptide Synthesis
- Modification of its methyl group in 2-(methylsulphonyl)ethanol leads to alcohols used to introduce amino-protective groups of the urethane type, important in peptide synthesis (Verhart & Tesser, 2010).
Catalytic and Electrochemical Applications
- It's involved in carbon–carbon bond forming reactions such as desulphurisation, demonstrating its relevance in organic synthesis and catalysis (Bannister & Rees, 1989).
- The compound's derivatives have been studied in electrochemical contexts, such as in the synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, which showcases its potential in regioselective synthesis and green chemistry approaches (Sharafi-kolkeshvandi et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[benzyl-(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c1-20-14-16-12(15)9-13(17-14)18(7-8-19)10-11-5-3-2-4-6-11/h2-6,9,19H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZWXZHWMQJMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N(CCO)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2683476.png)
![4'-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2683477.png)
![{4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2683478.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide](/img/structure/B2683479.png)
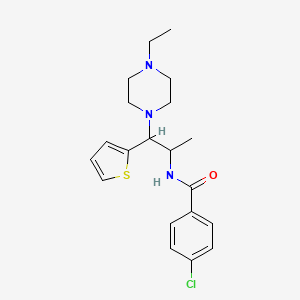
![N~6~-benzyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2683483.png)
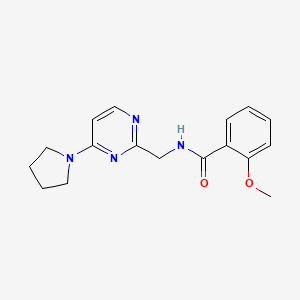


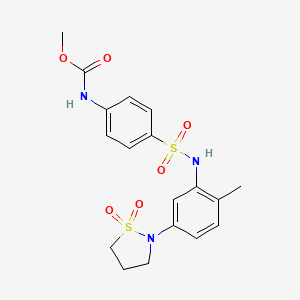
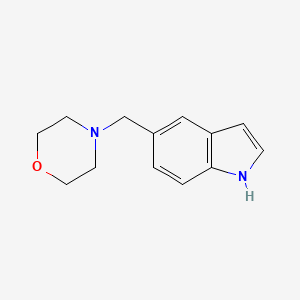
![7-methyl-3,7-diphenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2683494.png)
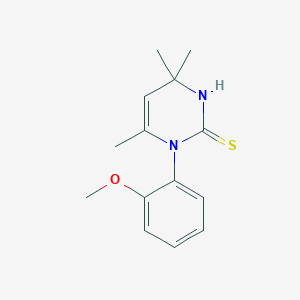
![Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate](/img/structure/B2683497.png)